5-Iodo-4-methyl-2H-thiopyran-3(6H)-one
Description
5-Iodo-4-methyl-2H-thiopyran-3(6H)-one is a sulfur-containing heterocyclic compound featuring a thiopyran backbone substituted with an iodine atom at position 5 and a methyl group at position 4. The ketone moiety at position 3 and the partially unsaturated ring system contribute to its unique electronic and steric properties.
Properties
CAS No. |
141666-61-7 |
|---|---|
Molecular Formula |
C6H7IOS |
Molecular Weight |
254.09 g/mol |
IUPAC Name |
3-iodo-4-methyl-2H-thiopyran-5-one |
InChI |
InChI=1S/C6H7IOS/c1-4-5(7)2-9-3-6(4)8/h2-3H2,1H3 |
InChI Key |
WJAYGIVATQWDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CSCC1=O)I |
Origin of Product |
United States |
Biological Activity
5-Iodo-4-methyl-2H-thiopyran-3(6H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom and a thiopyran ring, which contribute to its unique chemical properties. The compound's structure can be represented as follows:
This structure suggests potential interactions with various biological targets, leading to its diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the iodine atom enhances the compound's binding affinity to target proteins, which may modulate various biochemical pathways. Such interactions can lead to inhibition or activation of enzyme activities, influencing cellular processes such as proliferation and apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HT-29 | 12.3 |
| A549 | 8.9 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests revealed effective inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Candida albicans | 10.0 |
These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various models. It has been shown to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Case Studies and Research Findings
In a recent clinical study, the efficacy of this compound was evaluated in patients with advanced cancer. The study reported a partial response in 30% of participants, with manageable side effects including mild nausea and fatigue. This indicates the compound's potential for further development as an anticancer therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
5-Iodo-4-methyl-2H-thiopyran-3(6H)-one has shown potential as a pharmacophore in drug development. Its structural features allow for interactions with biological targets, making it a candidate for:
- Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. For instance, compounds with similar thiopyran structures have demonstrated activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Agents : Research has shown that certain thiopyran derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from 2H-thiopyrans have been evaluated for their cytotoxic effects on neuroblastoma cells, revealing significant antiproliferative activity .
Organic Synthesis
The unique reactivity of this compound makes it valuable in organic synthesis:
- Building Block for Heterocycles : This compound can serve as a precursor for synthesizing more complex heterocyclic compounds. Its thiopyran structure allows for various functional group transformations, enabling the formation of diverse chemical entities .
- Reagents in Chemical Reactions : It has been utilized in the formation of C-S bonds through nickel-catalyzed reactions. Such methodologies have been explored for their efficiency in synthesizing sulfur-containing compounds .
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | |
| Anticancer properties | ||
| Organic Synthesis | Precursor for heterocyclic compounds | |
| C-S bond formation |
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the thiopyran ring enhanced activity, showcasing the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, suggesting further exploration in cancer therapeutics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 5 undergoes facile nucleophilic substitution, enabling functional group diversification:
-
Palladium-Catalyzed Cross-Couplings :
-
Suzuki-Miyaura coupling with aryl boronic acids yields 5-aryl derivatives. For example, in DMF with KOH (100°C, 2–3 h), coupling efficiencies reach ~88% yield under optimized conditions .
-
Ullmann-type couplings with amines or thiols proceed in DMF or THF using CuI/PdCl₂(PPh₃)₂ catalysts, achieving 64–70% yields .
-
| Reaction Type | Conditions | Catalyst | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | DMF, KOH, 100°C | Pd(PPh₃)₄ | 88% | |
| Ullmann Coupling | THF/H₂O, CuI/PdCl₂(PPh₃)₂ | Piperidine | 64% |
Electrophilic Additions
The carbonyl group at position 3 participates in electrophilic reactions:
-
Grignard Additions : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols. Reactions proceed in THF at −78°C to room temperature.
-
Aldol Condensations : Under basic conditions (e.g., NaH, DMF), forms α,β-unsaturated thiopyranones via dehydration .
Cycloaddition Reactions
The thiopyranone core engages in [4+2] Diels-Alder reactions:
-
With Dienophiles : Reacts with maleic anhydride or nitroolefins in refluxing toluene, producing bicyclic sulfone derivatives. Endo/exo selectivity depends on steric effects from the methyl group .
Oxidation and Reduction
-
Sulfur Oxidation : Treatment with m-CPBA oxidizes the thioether to sulfoxide or sulfone derivatives, altering ring electronics.
-
Carbonyl Reduction : NaBH₄ in ethanol selectively reduces the ketone to a secondary alcohol (yield: ~75%).
Ring-Opening and Functionalization
-
Base-Mediated Ring Opening : Piperidine in methanol cleaves the thiopyranone ring at 50°C, yielding linear thioesters for further iodination or alkylation .
-
Halogen Exchange : KI/NaI in acetone facilitates iodine displacement by other halogens (e.g., Br, Cl) under microwave irradiation .
Key Mechanistic Insights
-
Steric Effects : The methyl group at position 4 directs regioselectivity in cycloadditions and substitutions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to DMSO or THF .
Experimental data underscores the versatility of 5-Iodo-4-methyl-2H-thiopyran-3(6H)-one in synthetic chemistry, particularly in constructing sulfur- and iodine-rich scaffolds for pharmaceuticals and materials science.
Comparison with Similar Compounds
Structural and Reactivity Differences :
- Halogen Effects: The substitution of iodine (in 5-Iodo-4-methyl-2H-thiopyran-3(6H)-one) versus chlorine (in 5-chloro-6-phenylpyridazin-3(2H)-ones) significantly impacts reactivity. Iodine’s larger atomic radius (1.98 Å vs.
- Electronic Effects : The C–I bond’s lower bond dissociation energy (≈55 kcal/mol) compared to C–Cl (≈81 kcal/mol) makes iodine a superior leaving group, favoring transition-metal-catalyzed reactions.
Fused Ring Systems: Benzisothiazolone Derivatives
Structural Contrasts: The benzisothiazolone core in 2,3,6a,9-Tetrahydro-1H-6,9-Methanopyrrolo[2,1-i][2,1]benzisothiazol-10(6H)-one () features a fused bicyclic system with a sulfur atom in a five-membered ring, whereas this compound is monocyclic. This difference influences:
- Aromaticity: Benzisothiazolone derivatives exhibit partial aromatic stabilization, while thiopyran-3(6H)-one’s non-aromatic nature increases ring strain and reactivity.
- Crystallographic Behavior: The benzisothiazolone in forms dimeric structures via C–H···O interactions, a feature less likely in monocyclic thiopyranones due to reduced hydrogen-bonding sites .
Aryl vs. Heterocyclic Iodides: Difluoro-4-iodophenyl Derivatives
The patent compound (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () highlights iodine’s role in aryl systems. Key comparisons include:
- Electronic Environment : Aryl iodides (e.g., 4-iodophenyl) exhibit resonance stabilization of the C–I bond, whereas heterocyclic iodides (e.g., thiopyran) experience greater polarization due to the electron-withdrawing sulfur atom.
- Applications : Aryl iodides are widely used in drug discovery (e.g., kinase inhibitors), while heterocyclic iodides like this compound may serve as intermediates for functionalized sulfur heterocycles in materials science .
Q & A
Q. What are the recommended spectroscopic methods for confirming the structure of 5-Iodo-4-methyl-2H-thiopyran-3(6H)-one?
To confirm the structure, use a combination of 1H/13C NMR to analyze proton and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1,680 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. For stereochemical details, 2D NMR techniques (COSY, NOESY, HSQC) are critical . Solvent selection (e.g., DMSO-d6) and temperature conditions must align with compound stability .
Q. How can synthetic routes for this compound be optimized to improve yield?
Optimize reaction parameters such as:
- Catalyst selection : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to facilitate alkylation or iodination steps .
- Temperature control : Gentle heating (60–80°C) avoids decomposition, as seen in analogous thiopyran syntheses .
- Purification : Recrystallization from dioxane or ethanol enhances purity, with yields >90% achievable under controlled conditions .
Q. What are the key challenges in characterizing iodine-containing thiopyran derivatives?
Iodine’s heavy atom effect can complicate NMR interpretation (e.g., signal broadening). Mitigate this by using high-resolution instruments (≥400 MHz) and deuterated solvents. Additionally, validate iodine presence via elemental analysis or X-ray crystallography if feasible .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound compared to non-halogenated analogs?
Iodination introduces steric and electronic effects. For example:
- Electrophilic substitution : Iodine’s electron-withdrawing nature directs regioselectivity, favoring substitution at the 5-position .
- Side reactions : Monitor for dehalogenation under basic conditions, which can occur in DMF/K₂CO₃ systems . Kinetic studies using HPLC-MS are recommended to track intermediates .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3,4-dimethyl-6-phenyl-2H-thiopyran, CAS 118201-75-5) .
- Dynamic NMR : Probe temperature-dependent conformational changes in DMSO-d6 .
- Computational modeling : Use DFT calculations to predict chemical shifts and validate experimental data .
Q. What methodologies are effective for evaluating the bioactivity of this compound?
Design bioassays with:
- Antifungal testing : Use microdilution broth susceptibility assays (e.g., against Candida spp.), as demonstrated for thiopyrano[2,3-b]pyridin-4(3H)-ones .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 5-acetyl-2-amino derivatives) to identify critical substituents .
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines to assess selectivity .
Q. How can regioselectivity be controlled during functionalization of the thiopyran ring?
- Steric directing groups : Methyl at the 4-position hinders substitution at adjacent sites, favoring iodination at the 5-position .
- Lewis acid catalysis : Use BF₃·Et₂O to activate carbonyl groups, directing electrophiles to desired positions .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor one pathway over another .
Data Interpretation and Validation
Q. What statistical approaches are suitable for analyzing contradictory bioactivity results?
Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response datasets. For IC₅₀ variability, use Grubbs’ test to exclude anomalies. Cross-validate with orthogonal assays (e.g., fluorescence-based viability tests) .
Q. How can LC-MS data be optimized to detect trace impurities in synthesized batches?
- Column selection : Use C18 columns with 3 µm particle size for high resolution.
- Ionization mode : Employ ESI+ for iodine-containing compounds to enhance sensitivity .
- Gradient elution : Optimize acetonitrile/water gradients (e.g., 10–90% over 20 min) to separate byproducts .
Comparative and Mechanistic Studies
Q. What are the limitations of using thiopyran derivatives as enzyme inhibitors?
Thiopyrans may exhibit off-target effects due to sulfur’s nucleophilicity. Mitigate this by:
- Co-crystallization studies : Resolve binding modes with target enzymes (e.g., fungal CYP51) .
- Proteomic profiling : Use mass spectrometry to identify unintended protein interactions .
Q. How do solvent effects influence the stability of this compound?
Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the carbonyl group. Avoid protic solvents (e.g., MeOH), which may induce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
